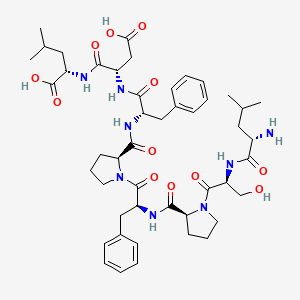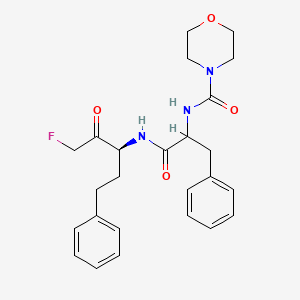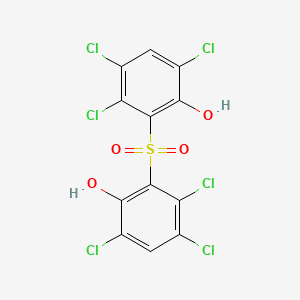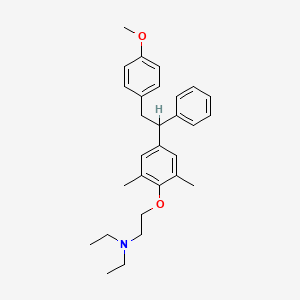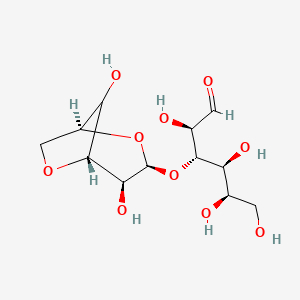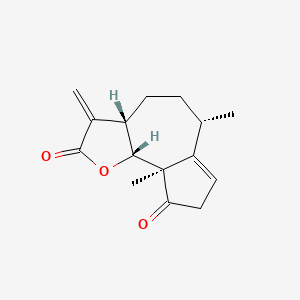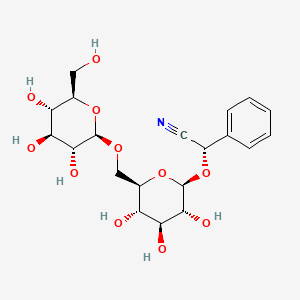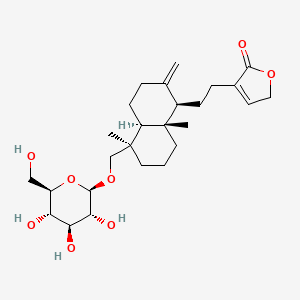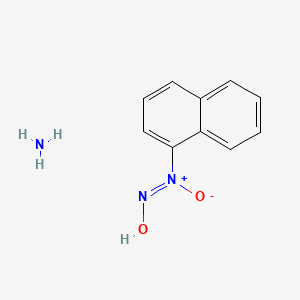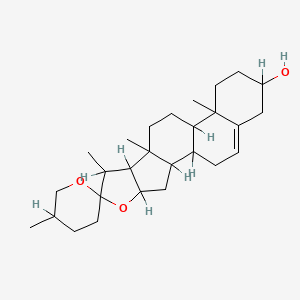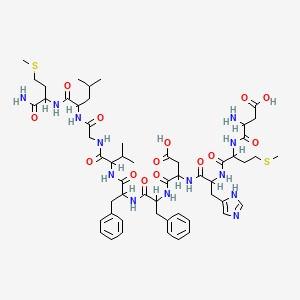
神经激肽 B
描述
Neurokinin B is a tachykinin neuropeptide that plays a crucial role in the regulation of physiological functions and pathophysiological processes in both the central and peripheral nervous systems. It is a copper-binding amyloid peptide that has been implicated in various neurodegenerative diseases due to its interaction with copper ions .
科学研究应用
神经激肽 B 具有广泛的科学研究应用,包括:
作用机制
神经激肽 B 通过与神经激肽 3 受体结合发挥作用,神经激肽 3 受体是下丘脑-垂体-性腺轴必不可少的速激肽受体。 This compound 与神经激肽 3 受体的结合激活了调节促性腺激素释放激素释放的信号级联反应 . 这种相互作用对于调节生殖功能和维持中枢神经系统的稳态至关重要 .
生化分析
Biochemical Properties
Neurokinin B is a ten-residue peptide . It is an endogenous tachykinin agonist with preference for the NK-3 receptor . It is a potent bronchoconstrictor and may have a neuromodulatory role in the brain . Neurokinin B has a role in slow synaptic or non-synaptic communication .
Cellular Effects
Neurokinin B is implicated in a variety of cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is also associated with the secretion of gonadotropin-releasing hormone .
Molecular Mechanism
Neurokinin B exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is encoded by the TAC3 gene in humans and Tac2 in rodent species .
Temporal Effects in Laboratory Settings
It is known that Neurokinin B is a potent bronchoconstrictor and may have a neuromodulatory role in the brain .
Metabolic Pathways
Neurokinin B is involved in several metabolic pathways. It interacts with various enzymes or cofactors, which could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that Neurokinin B is a potent bronchoconstrictor and may have a neuromodulatory role in the brain .
Subcellular Localization
It is known that Neurokinin B is a potent bronchoconstrictor and may have a neuromodulatory role in the brain .
准备方法
合成路线和反应条件
质谱法证实了神经激肽 B-铜络合物以 1:1 的化学计量比形成。可以使用硫黄素 T 荧光测定法和原子力显微镜研究this compound 及其突变体的自组装。 This compound-铜络合物的氧化还原电位被确定为相对于 Ag/AgCl 的 0.77 V .
工业生产方法
This compound 的工业生产方法没有详细记录,但可以使用标准的固相肽合成技术合成该肽。这涉及将氨基酸按顺序添加到不断增长的肽链中,然后使用高效液相色谱和质谱进行纯化和表征。
化学反应分析
反应类型
神经激肽 B 会发生各种类型的化学反应,包括:
常用试剂和条件
形成的主要产物
This compound 氧化形成的主要产物包括活性氧,这会导致细胞损伤和神经退行性变 . This compound-铜络合物的还原导致形成还原的铜离子和this compound .
相似化合物的比较
属性
IUPAC Name |
3-amino-4-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H79N13O14S2/c1-30(2)21-38(50(77)62-36(47(57)74)17-19-83-5)61-43(69)28-59-55(82)46(31(3)4)68-54(81)40(23-33-15-11-8-12-16-33)65-51(78)39(22-32-13-9-7-10-14-32)64-53(80)42(26-45(72)73)67-52(79)41(24-34-27-58-29-60-34)66-49(76)37(18-20-84-6)63-48(75)35(56)25-44(70)71/h7-16,27,29-31,35-42,46H,17-26,28,56H2,1-6H3,(H2,57,74)(H,58,60)(H,59,82)(H,61,69)(H,62,77)(H,63,75)(H,64,80)(H,65,78)(H,66,76)(H,67,79)(H,68,81)(H,70,71)(H,72,73) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXYSAFTNPANFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H79N13O14S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1210.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86933-75-7 | |
| Record name | Neurokinin K | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086933757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


